An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride
Introduction
5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a substituted benzofuran derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to known psychoactive compounds and potential as a precursor or intermediate in the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. The benzofuran core is a prevalent motif in numerous biologically active natural products and synthetic drugs.[1] The addition of a methoxy and an amine group to this scaffold creates a molecule with specific characteristics that influence its solubility, stability, and interaction with biological systems.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both established data and standardized methodologies for its characterization. The protocols described herein are designed to be self-validating, promoting experimental rigor and reproducibility.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various environments and are critical for formulation, toxicology, and pharmacokinetic studies.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₁₂ClNO₂ | Molbase |
| Molecular Weight | 201.65 g/mol | Molbase |
| Appearance | Solid (form may vary) | - |
| Melting Point | 182-188 °C | Chemicalbook |
| Solubility | Soluble in water and polar protic solvents such as methanol and ethanol. Sparingly soluble in nonpolar aprotic solvents. (Predicted based on structure) | General Chemical Principles |
| pKa | Not experimentally determined in available literature. Estimated to be in the range of 8-10 for the primary amine, typical for similar structures. | - |
Experimental Protocols
The following section details the step-by-step methodologies for the determination of key physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[2][3] For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Method [2][3][4]
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[3][4]
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a steady rate of approximately 10-20 °C per minute for a rapid preliminary determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire sample has melted (completion). The melting range is the difference between these two temperatures.[3]
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. As an amine hydrochloride, the title compound is expected to be more soluble in polar solvents.[5]
Methodology: Isothermal Equilibrium Method [5]
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone) in sealed vials.
-
Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[6]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[5]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.[6]
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7] For 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, ¹H and ¹³C NMR are essential.
Methodology: ¹H and ¹³C NMR [8][9][10]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a hydrochloride salt) in a clean NMR tube.[8][9]
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and tuning the probe.[9][11]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule. The spectrum of a related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl, shows characteristic signals for the methoxy group and aromatic protons, which can be used as a reference for interpretation.[7][12]
b. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Methodology: KBr Pellet or ATR [14][15]
-
KBr Pellet Method: [14]
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR) Method: [14][15]
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and dihydrofuran ring).
c. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[16][17]
Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) [17][18]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling with a gas chromatograph. For less volatile or thermally labile compounds like hydrochloride salts, ESI is preferred.[18][19]
-
Ionization: The sample is ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.[18][19] ESI is a softer ionization technique that typically produces the protonated molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).[17]
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For this compound, fragmentation may involve cleavage of the side chain or rearrangements within the benzofuran ring system.
Caption: General Workflow for Spectroscopic Analysis.
Stability Assessment
Understanding the stability of a compound under various conditions is crucial for its storage and handling.
Methodology: ICH Guideline Approach [20][21]
-
Sample Preparation: Prepare multiple batches of the compound.
-
Storage Conditions: Store the samples under different conditions as per ICH guidelines, including long-term (e.g., 25 °C/60% RH), intermediate (e.g., 30 °C/65% RH), and accelerated (e.g., 40 °C/75% RH) conditions.[21]
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).
-
Analysis: Analyze the samples at each time point for appearance, assay, degradation products, and other relevant parameters using validated stability-indicating methods (typically HPLC).
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. While some specific data points require empirical determination, the provided methodologies offer robust and standardized approaches for characterization. A thorough investigation of these properties is a prerequisite for any further research or development involving this compound, ensuring data quality, safety, and the potential for successful application in the scientific and pharmaceutical arenas.
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Figure 1: Chemical structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.
